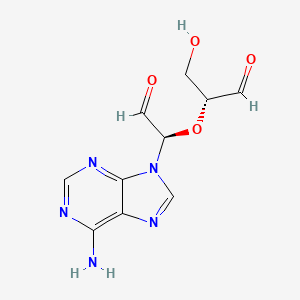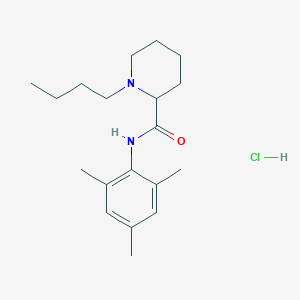
Iodine-129
描述
Iodine-129 is a long-lived radioisotope of iodine with a half-life of approximately 15.7 million years . It is produced both naturally and as a result of human nuclear activities. Naturally, it is formed through the spontaneous fission of uranium and by cosmic ray interactions with xenon in the atmosphere . Human activities, such as nuclear weapons testing, nuclear reactor accidents, and the reprocessing of spent nuclear fuel, have significantly increased its presence in the environment .
准备方法
Synthetic Routes and Reaction Conditions: Iodine-129 is primarily produced as a byproduct of nuclear fission in reactors. It is formed from the fission of uranium and plutonium isotopes . The isotopic ratio of this compound to iodine-127 in the environment has increased due to these activities .
Industrial Production Methods: In industrial settings, this compound can be isolated from spent nuclear fuel through chemical separation processes. This involves dissolving the spent fuel in acid and using various chemical reagents to separate this compound from other fission products . Advanced techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and accelerator mass spectrometry (AMS) are employed to measure and analyze this compound concentrations .
化学反应分析
Types of Reactions: Iodine-129 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form iodide (I⁻), iodate (IO₃⁻), and other iodine species depending on the reaction conditions .
Common Reagents and Conditions:
Reduction: Iodate can be reduced back to iodide using reducing agents like sodium thiosulfate or ascorbic acid.
Substitution: this compound can participate in substitution reactions to form organic iodides, such as methyl iodide, under appropriate conditions.
Major Products: The major products formed from these reactions include iodide, iodate, and various organic iodides .
科学研究应用
Iodine-129 has several important applications in scientific research:
Environmental Tracing: Due to its long half-life and mobility in the environment, this compound is used as a tracer to study the movement of nuclear contaminants and to understand the geochemical cycling of iodine.
Radiation Protection: It is used in studies related to radiation protection and the long-term management of nuclear waste.
Biological Studies: this compound is used in biological studies to trace the uptake and distribution of iodine in living organisms.
Medical Research:
作用机制
Iodine-129 exerts its effects primarily through its radioactive decay, emitting beta particles and gamma radiation. This radiation can cause ionization and damage to biological tissues, making it a concern for radiation protection . In biological systems, this compound can be taken up by the thyroid gland, where it can interfere with normal thyroid function due to its radioactive nature .
相似化合物的比较
Iodine-127: The stable isotope of iodine, which is the most common form of iodine in nature.
Iodine-131: A short-lived radioisotope of iodine with a half-life of about 8 days, commonly used in medical diagnostics and treatment.
Comparison:
属性
IUPAC Name |
iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[129IH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933951 | |
| Record name | (~129~I)iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.9130 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15046-84-1 | |
| Record name | (~129~I)iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)







